aldehydo-D-Xylose

Beschreibung

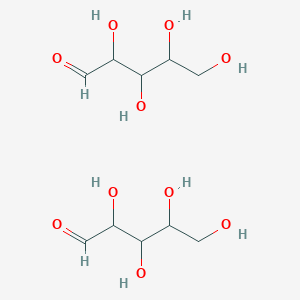

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-75-4 | |

| Record name | Polyxylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023745 | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.525 @ 20 °C/4 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic needles or prisms, White crystalline powder | |

CAS No. |

58-86-6, 25990-60-7, 41247-05-6 | |

| Record name | (+)-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153-154 °C | |

| Record name | (D)-XYLOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Structural and Stereochemical Foundations of Dl Xylose in Research

Stereoisomeric Forms and Racemic Mixtures of Xylose for Research Purposes

Xylose exhibits stereoisomerism, with D-xylose and L-xylose being the two enantiomers. wikipedia.orgmpg.deeasychem.org D-xylose is the more prevalent naturally occurring form, derived from hemicellulose. wikipedia.orgrsc.org DL-Xylose represents the racemic mixture, containing equimolar amounts of D-xylose and L-xylose. smolecule.com In research, the use of specific stereoisomers or the racemic mixture is crucial depending on the study's focus. For instance, investigating biological processes that are specific to one enantiomer, such as enzymatic reactions, necessitates the use of pure D-xylose or L-xylose. Research into the fundamental physical and chemical properties influenced by the co-crystallization or segregation of enantiomers often utilizes the racemic DL-xylose.

Analysis of (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal Conformation

The open-chain form of D-xylose is (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal. masterorganicchemistry.commolport.com This linear structure contains three chiral centers at carbons 2, 3, and 4. The conformation of this acyclic form, as with other aldopentoses, is influenced by the orientation of the hydroxyl groups and the carbon chain. While sugars predominantly exist in cyclic forms (furanose and pyranose rings) in solution, the open-chain aldehyde form is an intermediate in processes like mutarotation. The specific (2R,3S,4R) configuration defines the stereochemistry of D-xylose in its linear representation. masterorganicchemistry.com Analysis of the conformation of this acyclic structure is relevant for understanding the interconversion between linear and cyclic forms and its reactivity.

Crystallographic Properties and Polymorphism of DL-Xylose

The crystallization behavior of chiral compounds like xylose is a key area of research, particularly concerning the formation of racemic compounds or conglomerates. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.net DL-Xylose has been shown to crystallize as a conglomerate, meaning that crystals of pure D-xylose and pure L-xylose form separately within the mixture. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net This is in contrast to a racemic compound, where the two enantiomers co-crystallize in a defined stoichiometry within the same crystal lattice, as observed with DL-arabinose, a diastereomer of xylose. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Understanding whether a racemic mixture forms a conglomerate or a racemic compound is critical for separation techniques like preferential crystallization. acs.org

Single Crystal Growth and X-ray Diffraction Analysis of Xylose Enantiomers

Single crystal growth and X-ray diffraction analysis are fundamental techniques used to determine the crystal structure and crystallographic properties of xylose enantiomers and their mixtures. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netacs.orgresearchgate.netspringernature.com Single crystals of D-xylose and L-xylose have been grown, for example, via slow evaporation from solvent mixtures like ethanol (B145695)/water. acs.orgnih.gov X-ray diffraction patterns generated from single-crystal data confirm differences in the crystal structure between the enantiomers and the racemic mixture. acs.orgnih.govresearchgate.net For chiral compounds forming a conglomerate, the unit cell dimensions and angles are the same for each enantiomer, with differences arising from the molecular arrangement within the lattice. acs.org The crystal structure of D-xylose has been reported to contain only α-anomer molecules in an orthorhombic unit cell with a P2₁2₁2₁ space group. acs.org

Thermodynamic Parameters and Activity Coefficients in Solution Crystallization

Research into the crystallization of xylose enantiomers involves the analysis of thermodynamic parameters and activity coefficients in solution. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net Techniques such as differential scanning calorimetry (DSC) are used to determine phase diagrams of the chiral systems, providing insights into melting behavior and solid-liquid equilibria. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.net Solubility measurements in different solvent mixtures, often conducted using thermogravimetric methods, are also crucial. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net These data allow for the assessment of main thermodynamic parameters and the estimation of activity coefficients of the compounds in solution, which are essential for understanding and predicting crystallization behavior and designing separation processes. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net

Kinetics of Solid Form Transformation in DL-Xylose Systems

The kinetics of solid form transformation in DL-xylose systems, particularly the interconversion between the individual enantiomer crystals when present as a conglomerate, has been investigated. Slurry experiments, where a mixture of D- and L-xylose crystals is stirred in a solvent, demonstrate the transformation behavior. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net These experiments have shown that when D- and L-xylose are slurried together in a suitable solvent mixture (e.g., ethanol/water), the system behaves as a conglomerate, with the individual enantiomer crystals being the stable solid forms. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The kinetics of transformation towards the most stable form can be estimated from such slurry experiments. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Structural Interactions of DL-Xylose in Complex Carbohydrates and Biopolymers

A prominent example of xylose's structural contribution is in hemicelluloses, which are a diverse group of heteropolysaccharides found abundantly in plant cell walls. frontiersin.orgacs.orgresearchgate.net Xylans, the most common type of hemicellulose, are characterized by a backbone primarily composed of β-(1→4)-linked D-xylopyranose units. frontiersin.orgnih.govdiva-portal.org This backbone can be linear or branched, with substitutions at the C-2 and/or C-3 positions of the xylose residues. diva-portal.org These substitutions can include various sugar units such as L-arabinose, D-glucuronic acid, 4-O-methyl-D-glucuronic acid, D-galactose, and acetyl groups. acs.orgdiva-portal.orgresearchgate.net The nature, degree, and distribution of these side chains significantly influence the structural complexity and properties of xylans, affecting their interactions with other cell wall components like cellulose (B213188) and lignin (B12514952). nih.govresearchgate.netresearchgate.net

Xylose is also a component of xyloglucans, another type of hemicellulose, where α-D-xylosyl groups are typically attached to the O-6 position of β-D-(1-4)-glucan backbone residues. frontiersin.org These xylosyl side chains can be further substituted, adding to the structural complexity of xyloglucans. frontiersin.orgmdpi.com The structural features of xyloglucans, including the xylose substitutions, influence their interactions and potential aggregation behavior. mdpi.com

Beyond plant cell walls, xylose residues are found in certain glycoconjugates. In proteoglycans, a common linkage tetrasaccharide that connects the glycosaminoglycan chain to the protein core includes a β1-4-linked xylose residue. nih.gov Phosphorylation of this initiating xylose residue by specific kinases, such as Fam20B, has been shown to act as a molecular switch regulating subsequent glycosaminoglycan assembly, highlighting a crucial structural and functional role for xylose in these complex molecules. nih.gov

The structural interactions of xylose within these biopolymers can be studied using various techniques. For example, Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) analysis have been used to confirm the structure of isolated xylans. diva-portal.org Research on the effect of xylose on the structural and physicochemical properties of protein-based films has also demonstrated that the incorporation of xylose can lead to increased tensile strength and decreased solubility, attributed to covalent and non-covalent interactions between xylose and the protein. rsc.orgresearchgate.net

The complex nature of carbohydrates containing xylose, such as xylans and xyloglucans, necessitates detailed structural analysis to understand their biological functions and potential applications. The varying linkage patterns, degrees of branching, and types of substituents attached to the xylose backbone contribute to the diverse structural and functional properties observed in these biopolymers. frontiersin.orgnih.govresearchgate.net

Here is a summary of some research findings on the structural interactions of xylose in complex carbohydrates:

| Complex Carbohydrate/Biopolymer | Role of Xylose Residues | Key Structural Features Involving Xylose | Research Findings | Source |

| Xylans (Hemicellulose) | Primary structural unit of the backbone. | β-(1→4)-linked D-xylopyranose backbone; substitutions at C-2 and/or C-3 with various sugars and acetyl groups. | Structural diversity varies by plant source and tissue type. frontiersin.orgacs.orgnih.govdiva-portal.org Substitutions influence solubility and interactions with cellulose and lignin. researchgate.netresearchgate.net Unsubstituted regions favor adsorption to cellulose. researchgate.net | frontiersin.orgacs.orgnih.govdiva-portal.orgresearchgate.netresearchgate.net |

| Xyloglucans (Hemicellulose) | Side chain component attached to a glucose backbone. | α-D-xylosyl groups attached to O-6 of β-D-(1-4)-glucan backbone; potential further substitutions on xylosyl residues. | Contribute to structural complexity and influence interactions and aggregation. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |

| Proteoglycans | Part of the linkage tetrasaccharide connecting the glycosaminoglycan chain to the protein. | β1-4-linked xylose residue in the GlcAβ1–3Galβ1–3Galβ1–4Xylβ1 sequence. | Phosphorylation of this xylose residue regulates glycosaminoglycan assembly. nih.gov | nih.gov |

| Protein-based Films | Incorporated to modify structural and physicochemical properties. | Covalent and non-covalent interactions between xylose and protein. | Increases tensile strength and decreases solubility of films. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Diatom Extracellular Glycoproteins | Predominant sugar component in heterogeneous glycans. | Terminal xylopyranose and linked xylopyranose residues (e.g., 2- and 4-linked). | Carbohydrates are mainly short-chain oligosaccharides. tandfonline.com Glycoproteins likely serve mucin-like functions and are involved in cell adhesion. tandfonline.com | tandfonline.com |

Advanced Research on Dl Xylose Metabolism and Biosynthesis

Microbial Metabolism of DL-Xylose

Microorganisms have evolved diverse strategies to metabolize xylose, primarily the D-isomer, to fuel their growth and produce various valuable compounds. These metabolic pathways can be broadly categorized into three main routes: the isomerase pathway, the oxidoreductase pathway, and the oxidative pathway. mdpi.comresearchgate.net

Isomerase Pathway in Bacteria (e.g., Escherichia coli, Bacillus sp., Lactobacillus sp.)

The isomerase pathway is the primary route for xylose metabolism in many bacteria, including well-studied species like Escherichia coli, Bacillus sp., and Lactobacillus sp. mdpi.comresearchgate.netencyclopedia.pubasm.org This pathway involves the direct isomerization of D-xylose to D-xylulose, a ketose sugar, catalyzed by the enzyme xylose isomerase (XI). mdpi.comencyclopedia.pub Subsequently, D-xylulose is phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway (PPP) for further metabolism. mdpi.comresearchgate.netencyclopedia.pub

Key Steps in the Isomerase Pathway:

D-Xylose uptake: Xylose is transported into the bacterial cell, often via active transport mechanisms mediated by carrier proteins. mdpi.comencyclopedia.pub

Isomerization: D-xylose is converted to D-xylulose by xylose isomerase. mdpi.comencyclopedia.pub

Phosphorylation: D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase. mdpi.comencyclopedia.pub

Entry into PPP: D-xylulose-5-phosphate enters the pentose phosphate pathway. mdpi.comencyclopedia.pub

Xylose Isomerase Activity and Regulation

Xylose isomerase (XI), also known as D-xylose ketol-isomerase (EC 5.3.1.5), is a crucial enzyme in this pathway. It catalyzes the reversible conversion between aldose (xylose) and ketose (xylulose). mdpi.comgoogle.com The activity of xylose isomerase is influenced by various factors, including pH, temperature, and the presence of divalent metal ions. Studies on xylose isomerases from different bacteria, such as Arthrobacter nicotianae, Escherichia coli, and Erwinia carotovora subsp. atroseptica, have shown variations in optimal conditions. scispace.com

| Bacterial Species | pH Optimum | Temperature Optimum (°C) | pH Stability (70°C, 1 h) | Thermostability (°C, pH 7.8, 2 h) |

| Arthrobacter nicotianae | 7.5 | 70 | 7.0–8.0 | 70 |

| Escherichia coli | 7.5 | 70 | 7.0–8.0 | 70 |

| Erwinia carotovora subsp. atroseptica | 8.0 | 75 | 7.0–8.0 | 70 |

Xylose isomerase activity can be activated by divalent ions such as Mg²⁺, Co²⁺, or Mn²⁺, while others like Ca²⁺ can act as inhibitors. mdpi.comencyclopedia.pub The enzyme can also be strongly inhibited by xylitol (B92547), particularly at a pH below 6. mdpi.comencyclopedia.pub

Regulation of the genes encoding xylose metabolism enzymes, including xylA (xylose isomerase) and xylB (xylulokinase), is often subject to carbon catabolite repression (CCR), where glucose represses their expression while xylose induces it. mdpi.comencyclopedia.pub In some bacteria, like Bacillus spp. and Lactobacillus pentosus, the xylAB operon is regulated by a repressor protein, XylR, which binds to an operator region in the absence of xylose. mdpi.com The intracellular accumulation of xylose can influence gene expression and potentially impact bacterial virulence in some species. mdpi.com Research has also indicated that molecular chaperones can play a role in the proper folding and enhanced activity of xylose isomerase. nih.gov

Oxidoreductase Pathway in Yeasts and Fungi (e.g., Candida genus, Saccharomyces cerevisiae)

The oxidoreductase pathway is the predominant route for xylose metabolism in many yeasts and filamentous fungi. mdpi.comresearchgate.netencyclopedia.pub This pathway involves a two-step conversion of xylose to xylulose with xylitol as an intermediate. researchgate.netnih.gov

Key Steps in the Oxidoreductase Pathway:

Xylose Reduction: D-xylose is reduced to xylitol by xylose reductase (XR). nih.govresearchgate.net

Xylitol Oxidation: Xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH). nih.govresearchgate.net

Phosphorylation: D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK). researchgate.netnih.govsbmu.ac.ir

Entry into PPP: D-xylulose-5-phosphate enters the pentose phosphate pathway. researchgate.netnih.govsbmu.ac.ir

Xylose Reductase and Xylitol Dehydrogenase Enzymes

Xylose reductase (XR) catalyzes the first step, reducing xylose to xylitol. This enzyme typically utilizes NADPH as a cofactor, although some can also use NADH. nih.govresearchgate.netsbmu.ac.ir Xylitol dehydrogenase (XDH) catalyzes the second step, oxidizing xylitol to xylulose, and is generally NAD⁺-dependent. nih.govresearchgate.netsbmu.ac.ir

The different cofactor preferences of XR and XDH can lead to a redox imbalance within the cell, particularly under anaerobic conditions. nih.govsbmu.ac.ir The accumulation of NADH due to XDH activity can become problematic if it cannot be efficiently reoxidized. sbmu.ac.ir This imbalance can result in the accumulation of xylitol as a byproduct and reduce the efficiency of xylose fermentation to desired products like ethanol (B145695). nih.govsbmu.ac.ir Research efforts have focused on engineering XR and XDH enzymes to alter their cofactor preferences to alleviate this redox imbalance. nih.govsbmu.ac.ir

Xylulokinase Activity and Pentose Phosphate Pathway Integration

Xylulokinase (XK) catalyzes the phosphorylation of D-xylulose to D-xylulose-5-phosphate. mdpi.comresearchgate.netencyclopedia.pubnih.govsbmu.ac.ir This is a crucial step that links the xylose metabolic pathway to the central carbon metabolism via the pentose phosphate pathway (PPP). mdpi.comresearchgate.netencyclopedia.pubnih.govsbmu.ac.ir D-Xylulose-5-phosphate is a key intermediate in the non-oxidative branch of the PPP. wikipedia.orgfrontiersin.org

Efficient xylose utilization in yeasts often requires sufficient XK activity to process the produced xylulose. nih.gov Overexpression of the gene encoding xylulokinase (XKS1 in Saccharomyces cerevisiae) has been shown to improve xylose consumption rates in engineered yeast strains. nih.govfrontiersin.org The enzymes of the non-oxidative PPP, including transketolase and transaldolase, are also essential for effectively channeling D-xylulose-5-phosphate into glycolysis. researchgate.netnih.gov

Oxidative Pathway (Non-Phosphorylative Pathways) in Bacteria

Some bacteria utilize oxidative or non-phosphorylative pathways for xylose metabolism, which differ from the isomerase and oxidoreductase routes. mdpi.comresearchgate.netencyclopedia.pub These pathways often involve the oxidation of xylose to xylonic acid as an initial step. mdpi.comnih.gov Two notable oxidative pathways are the Weimberg pathway and the Dahms pathway. mdpi.comresearchgate.netencyclopedia.pubnih.gov

The Weimberg pathway, characterized in bacteria like Caulobacter crescentus and Pseudomonas putida, converts D-xylose through a series of oxidative steps, often involving a xylose dehydrogenase, to intermediates that can eventually enter the Krebs cycle, such as α-ketoglutarate. mdpi.comresearchgate.netencyclopedia.pubasm.orgnih.govacs.org This pathway can be advantageous as it bypasses the PPP and can lead directly to central metabolic intermediates with potentially higher carbon yields for certain products. mdpi.comencyclopedia.pubacs.org

The Dahms pathway, found in some bacteria including E. coli, also proceeds through oxidative intermediates, eventually yielding pyruvate (B1213749) and glycolaldehyde. mdpi.comresearchgate.netencyclopedia.pubnih.gov

Role of Xylose Transporters in Microbial Uptake and Metabolism

The initial step in microbial DL-xylose metabolism is its transport across the cell membrane. This process is mediated by specific transporter proteins, which vary among different microorganisms. In yeasts and fungi, DL-xylose uptake can occur via facilitated diffusion or active transport, while bacteria tend to utilize active transport mechanisms mdpi.com. These carrier-mediated processes exhibit characteristics such as substrate specificity, saturability, and specific inhibition mdpi.com.

Bacteria, such as Bacillus, Clostridium, Escherichia coli, and Lactococcus, commonly employ active transport for DL-xylose uptake mdpi.comencyclopedia.pub. Two predominant systems in bacteria are the ATP-binding cassette (ABC) transporters and proton symporters encyclopedia.pubpnas.org. The ABC-type transporter, exemplified by the XylFGH system in E. coli, is an energy-consuming system with high affinity for DL-xylose, making it more efficient for uptake encyclopedia.pubpnas.org. This system is also found in species like Clostridium, Geobacillus, and Thermoanaerobacter encyclopedia.pub. Proton symporters, such as XylE in E. coli, belong to the Major Facilitator Superfamily (MFS) and transport DL-xylose driven by a proton motive force frontiersin.orgencyclopedia.pub. Low-affinity transport mechanisms are also present in other bacteria like Bacillus megaterium, Bacillus subtilis, and Lactobacillus brevis encyclopedia.pub.

In contrast, Saccharomyces cerevisiae, a widely used industrial yeast, naturally lacks a specific, efficient DL-xylose transport system frontiersin.org. Xylose is typically transported through endogenous hexose (B10828440) transporters (Hxts) and the galactose transporter Gal2 frontiersin.org. These transporters generally exhibit a higher affinity for glucose than for xylose, leading to preferential glucose uptake and delayed xylose utilization when both sugars are present frontiersin.orgmdpi.com. For instance, in S. cerevisiae, high-affinity glucose transporters like Hxt6 and Hxt7 have a Km of approximately 1.5 mM for glucose, while Hxt7's affinity for xylose is significantly lower, with a Km of around 130 mM frontiersin.org.

To enhance xylose uptake in S. cerevisiae, researchers have explored expressing heterologous transporters from other organisms, including MFS and Sugars Will Eventually be Exported Transporter (SWEET) families frontiersin.org. Examples include transporters from Scheffersomyces stipitis and Candida intermedia frontiersin.org. Engineering of existing transporters has also been pursued to increase xylose selectivity and reduce glucose inhibition frontiersin.org.

Metabolic Engineering Strategies for Enhanced DL-Xylose Utilization

Efficient utilization of DL-xylose is a key challenge in the bioconversion of lignocellulosic biomass. Metabolic engineering plays a crucial role in equipping microorganisms, particularly industrial strains like S. cerevisiae and E. coli, with the ability to efficiently transport and metabolize DL-xylose mdpi.comfrontiersin.orgosti.gov. Strategies involve introducing or enhancing xylose metabolic pathways, improving transporter efficiency, and increasing tolerance to inhibitors present in lignocellulosic hydrolysates osti.govresearchgate.netnih.govacs.org.

Microorganisms primarily metabolize xylose through three main pathways: the xylose isomerase (XI) pathway, the oxidoreductase (XR/XDH) pathway, and the non-phosphorylative pathway mdpi.comresearchgate.net. Bacteria commonly utilize the XI pathway, which converts xylose directly to xylulose osti.govd-nb.info. Yeasts and fungi typically employ the XR/XDH pathway, where xylose is first reduced to xylitol by xylose reductase (XR) and then oxidized to xylulose by xylitol dehydrogenase (XDH) frontiersin.orgd-nb.infonih.gov. Xylulose is subsequently phosphorylated by xylulokinase (XK) and enters the pentose phosphate pathway d-nb.info.

Genetic Modifications for Improved Xylose Consumption and Product Yield

Genetic modifications are central to enhancing DL-xylose utilization. This often involves the heterologous expression of genes encoding key enzymes in the xylose metabolic pathways in organisms that naturally lack them or have inefficient native pathways osti.govacs.orgoup.com. For example, introducing the xylA gene encoding xylose isomerase from organisms like Piromyces into S. cerevisiae enables the XI pathway oup.com. Similarly, expressing XR and XDH genes from xylose-utilizing yeasts such as Scheffersomyces stipitis allows S. cerevisiae to utilize the XR/XDH pathway osti.govd-nb.info.

Beyond introducing the core metabolic pathway, further modifications are often necessary to optimize xylose consumption and product yield. This can include:

Overexpression of endogenous genes: Enhancing the expression of native genes involved in the pentose phosphate pathway (e.g., RKI1, RPE1, TKL1, TAL1) can improve the flux of xylulose-5-phosphate towards desired products frontiersin.org. Overexpression of endogenous xylulokinase (XKS1) is also a common strategy d-nb.infooup.com.

Balancing cofactor availability: The XR/XDH pathway can lead to cofactor imbalances (NAD(P)H/NAD(P)+) due to the differential cofactor preferences of XR and XDH nih.govoup.com. Genetic modifications can be employed to address this, although the XI pathway avoids this issue d-nb.infooup.com.

Improving transporter efficiency: As discussed in Section 3.1.4, engineering or overexpressing xylose transporters can increase the rate of xylose uptake, which can be a rate-limiting step frontiersin.orgmdpi.comfrontiersin.org.

Modifying regulatory networks: Reprogramming cellular regulatory networks, such as those involved in carbon catabolite repression, can improve simultaneous utilization of glucose and xylose researchgate.net.

Specific examples of genetic modifications include engineering Corynebacterium glutamicum to produce xylitol by integrating a pentose transporter gene (araE), disrupting the lactate (B86563) dehydrogenase gene (ldhA), and expressing a mutant XR osti.gov. In E. coli, replacing the native cyclic AMP receptor protein (CRP) with a cyclic AMP-independent mutant (CRP*) facilitated xylose utilization in glucose-xylose mixtures osti.govasm.org.

Overcoming Glucose Inhibition in Xylose Transport Systems

Glucose inhibition of xylose transport is a major hurdle in the efficient fermentation of mixed sugar streams from lignocellulosic biomass frontiersin.orgmdpi.comoup.com. In many microorganisms, including S. cerevisiae and E. coli, glucose is the preferred carbon source, and its presence represses the uptake and metabolism of other sugars like xylose through carbon catabolite repression (CCR) asm.orgasm.orgmdpi.com. This leads to sequential sugar consumption, where xylose is only utilized after glucose is depleted, prolonging fermentation time frontiersin.orgmdpi.com.

Strategies to overcome glucose inhibition in xylose transport systems include:

Engineering native transporters: Modifying endogenous hexose transporters in S. cerevisiae to reduce their affinity for glucose while retaining or improving xylose transport is an active area of research frontiersin.orgnih.gov. Mutations at specific conserved amino acid positions in transporters like Gal2 and Hxt7 have been shown to diminish glucose inhibition nih.gov.

Identifying and expressing glucose-insensitive heterologous transporters: Bioprospecting for xylose-specific or glucose-insensitive transporters from other organisms and expressing them in the target strain can bypass the limitations of native transporters frontiersin.orgmdpi.com. For instance, the Neocallimastix californiae SWEET1 transporter has shown efficient xylose transport without glucose inhibition when expressed in S. cerevisiae Hxt-null strains frontiersin.org.

Directed evolution: Applying directed evolution techniques to sugar transporters can lead to the isolation of variants with improved xylose uptake rates and reduced glucose inhibition nih.govoup.comnih.gov. Studies have identified specific point mutations in transporters like Glf from Zymomonas mobilis that lead to released glucose inhibition nih.govresearchgate.net.

Modifying glucose sensing and repression pathways: Altering the cellular mechanisms involved in glucose sensing and CCR can alleviate the repression of xylose metabolism in the presence of glucose asm.orgmdpi.comtandfonline.com.

Strategies for Microbial Tolerance to Inhibitors from Lignocellulose Hydrolysates

Lignocellulosic biomass pretreatment and hydrolysis processes generate various inhibitory compounds, including furan (B31954) derivatives (e.g., furfural (B47365), hydroxymethylfurfural), weak acids (e.g., acetic acid, formic acid), and phenolic compounds mdpi.commdpi.comnih.govresearchgate.net. These inhibitors can negatively impact microbial growth, sugar consumption, and product formation, posing a significant challenge for efficient lignocellulosic fermentation mdpi.commdpi.comnih.govnih.gov.

Developing microbial strains with enhanced tolerance to these inhibitors is crucial. Strategies to achieve this include:

Adaptive evolution: Serial passaging of microbial cultures in the presence of increasing concentrations of inhibitors can lead to the selection of more tolerant strains frontiersin.orgoup.comasm.org. This approach can result in complex genetic changes that improve inhibitor tolerance asm.org.

Genetic engineering of detoxification pathways: Introducing or overexpressing genes involved in the detoxification of specific inhibitors can mitigate their toxic effects nih.gov. For example, some microorganisms can biotransform furfural into less toxic compounds researchgate.net.

Modifying cellular targets of inhibitors: Engineering cellular components or pathways that are targeted by inhibitors can reduce their impact researchgate.net. Inhibitors can affect microbial growth through various mechanisms, including membrane disruption, intracellular pH drop, and interference with enzymatic activity researchgate.net.

Identifying naturally tolerant strains: Screening diverse microbial populations from various ecological niches can identify strains with inherent tolerance to lignocellulosic inhibitors asm.org. These strains can then be engineered for efficient xylose utilization.

Optimizing fermentation conditions: Adjusting fermentation parameters such as inoculum size, pH, and temperature can also help mitigate the effects of inhibitors nih.govchalmers.se. A higher inoculum size, for instance, has been shown to improve the tolerance of Trichosporon dermatis to inhibitors nih.gov.

Research has identified specific inhibitors and their effects on different microbial strains. For example, acetic acid and formic acid were found to hinder the growth and xylose consumption of Escherichia coli strains mdpi.com. Yarrowia lipolytica has shown tolerance to high concentrations of aromatic compounds, while furfural and formic acid were identified as major growth inhibitors in synthetic hydrolysate for this yeast chalmers.se.

Mammalian Glycobiology and DL-Xylose

In mammalian systems, DL-xylose is not a primary metabolic sugar like glucose. However, D-xylose plays a critical role in glycobiology, specifically in the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans (PGs) frontiersin.orgfrontiersin.orgnih.govfrontiersin.org.

Xylose Incorporation into Glycosaminoglycans (GAGs) and Proteoglycans

DL-Xylose serves as the initiating sugar in the synthesis of most GAG chains, which are then attached to core proteins to form proteoglycans acs.orgresearchgate.net. This process begins with the formation of a specific tetrasaccharide linker that covalently links the GAG chain to a serine residue on the core protein acs.orgfrontiersin.orgwikipedia.org.

The biosynthesis of this linker tetrasaccharide, which has the structure -GlcAβ1–3Galβ1–3Galβ1–4Xylβ1-O-(Ser)-, is initiated by the enzyme xylosyltransferase (XT) frontiersin.orgwikipedia.orgmdpi.com. XT catalyzes the transfer of a xylose residue from UDP-xylose to a specific serine residue within a consensus sequence on the core protein frontiersin.orgresearchgate.netmdpi.com. This step is considered rate-determining in GAG biosynthesis mdpi.com.

There are two isoforms of xylosyltransferase, XT-I and XT-II, encoded by the genes XYLT1 and XYLT2, respectively mdpi.com. The activity level of xylosyltransferase appears to correlate with the amount of proteoglycans synthesized researchgate.net. Following the addition of xylose, other glycosyltransferases sequentially add two galactose residues and then a glucuronic acid residue to complete the linker tetrasaccharide frontiersin.orgwikipedia.org.

The phosphorylation of the initiating xylose residue within the linker region by the kinase Fam20B has been identified as a molecular switch that regulates subsequent GAG assembly pnas.orgescholarship.org. This phosphorylation event appears to significantly increase the activity of galactosyltransferase II, an enzyme necessary for completing the linker region and enabling efficient GAG chain elongation pnas.org.

Disruptions in the synthesis of the GAG-protein linker, often due to mutations in the glycosyltransferases involved, can lead to disorders known as linkeropathies, which affect the extracellular matrix mdpi.com. For example, deficiencies in xylosyltransferase isoforms are associated with conditions like Desbuquois dysplasia type 2 and spondylo-ocular syndrome mdpi.com.

The incorporation of xylose into GAGs and proteoglycans is a complex, non-template-driven process that occurs primarily in the Golgi apparatus acs.orgwikipedia.org. While the synthesis of the protein core is template-driven, the subsequent addition and modification of sugar residues in the GAG chains are regulated by the activity of various processing enzymes wikipedia.org.

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| DL-Xylose | 135195 |

| D-Xylose | 135195 |

| L-Arabinose | 135107 |

| D-Glucose | 5793 |

| D-Galactose | 6036 |

| L-Rhamnose | 135117 |

| L-Fucose | 135131 |

| Lactose | 6134 |

| Melibiose | 145698 |

| Xylitol | 6912 |

| Xylulose | 1151 |

| Acetic acid | 176 |

| Formic acid | 302 |

| Levulinic acid | 7953 |

| Furfural | 7362 |

| Hydroxymethylfurfural | 3025030 |

| UDP-xylose | 16172 |

| Glucuronic acid | 104 |

| Galactose | 6036 |

| Serine | 1114 |

| Sialic acid | 439213 |

| Glucosamine (B1671600) | 20713 |

| GlcNAc | 41724 |

| GlcA | 104 |

| GalNAc | 154367 |

| IdoA | 643771 |

| Sulfuric acid | 1118 |

Data Table: Microbial Xylose Transporters

| Microorganism | Transporter Type | Example Transporter | Affinity for Xylose | Affinity for Glucose | Notes |

| Escherichia coli | ABC Transporter (Active) | XylFGH | High | Inhibited by glucose | Energy-consuming encyclopedia.pubpnas.org |

| Escherichia coli | Proton Symporter (MFS) | XylE | Low | Competitive inhibition by glucose frontiersin.org | Driven by proton motive force encyclopedia.pub |

| Saccharomyces cerevisiae | Hexose Transporters (MFS) | Hxt1, Hxt4, Hxt5, Hxt7, Gal2 | Low | High | Native transporters, not xylose-specific frontiersin.orgresearchgate.net |

| Scheffersomyces stipitis | Proton Symporter/Facilitated Diffusion | SUT1, GXS1, Xut3 | High/Low | Inhibited by glucose frontiersin.orgresearchgate.net | Natural xylose utilizer frontiersin.orgfrontiersin.orgresearchgate.net |

| Candida intermedia | Proton Symporter/Facilitated Diffusion | GXF1, GXS1 | High/Low | Inhibited by glucose frontiersin.orgresearchgate.net | Natural xylose utilizer frontiersin.orgresearchgate.net |

| Zymomonas mobilis | Sugar Facilitator | Glf | High | Inhibited by glucose nih.govresearchgate.net | Energy-conservative nih.govresearchgate.net |

Xylose-containing N-glycans in Non-Mammalian Systems and Immunological Response

Xylose is a common component of O-glycans in mammals, but core-xylosylation of N-glycans is typically found in plants and helminths. researchgate.netmdpi.com These xylosylated N-glycans can elicit an immunological response in humans. researchgate.netmdpi.comcornell.edu

To study the impact of xylosylated N-glycans and potentially utilize them for applications like vaccine design, mammalian cells have been engineered to produce these plant-specific glycosylation structures. researchgate.netmdpi.comcornell.eduoup.comnih.gov This involves introducing plant genes encoding enzymes like β1,2-xylosyltransferase (AtXylT or NtXylT) into mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells. researchgate.netmdpi.comcornell.eduoup.comnih.gov Successful engineering has resulted in the formation of the β2Xyl epitope on N-glycans in these mammalian cells, demonstrating that the endogenous UDP-xylose pool can support this xylosylation. oup.com This cross-kingdom engineering approach allows for the production of glycoproteins with plant-type glycosylation in a mammalian cell system. researchgate.netoup.comnih.gov

UDP-Xylose Synthesis and Transport

UDP-xylose is the activated sugar donor required for xylosyltransferase activity in the biosynthesis of various glycans, including proteoglycans and xylosylated N-glycans. ebi.ac.ukresearchgate.netnih.govnih.govfrontiersin.orgontosight.ainih.govlabsolu.camitoproteome.org

UDP-xylose is primarily synthesized from UDP-glucose through a two-step pathway. mdpi.comnih.govfrontiersin.orgresearchgate.netacs.orgpnas.org First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). mdpi.comnih.govresearchgate.netacs.orgpnas.org Subsequently, UDP-glucuronic acid decarboxylase (UXS), also known as UDP-xylose synthase, converts UDP-GlcA to UDP-xylose through oxidative decarboxylation. nih.govfrontiersin.orgresearchgate.netpnas.orgnih.gov This de novo pathway occurs in both the cytosol and membrane-bound compartments like the ER/Golgi. nih.govresearchgate.net UGDH activity is notably inhibited by UDP-xylose, providing a feedback regulatory mechanism. nih.govresearchgate.net

An alternative salvage pathway for UDP-xylose biosynthesis has been explored in certain bacteria, starting directly from xylose. frontiersin.orgacs.org This pathway involves the phosphorylation of xylose to xylose 1-phosphate by a kinase, followed by the conjugation of xylose 1-phosphate with UTP by a UDP-sugar pyrophosphorylase to yield UDP-xylose. frontiersin.orgacs.org This salvage route can be more efficient, requiring fewer steps and no NAD+ cofactor compared to the de novo pathway. acs.org

UDP-xylose synthesized in the cytosol needs to be transported into the lumen of the Golgi apparatus, where many glycosylation reactions, including the initiation of GAG biosynthesis, take place. ontosight.airesearchgate.netnih.govoup.com This transport is facilitated by specific nucleotide sugar transporters (NSTs). ontosight.aioup.com In mammals, the transporter SLC35B4 has been identified as a UDP-xylose transporter located in the Golgi membrane. ontosight.airesearchgate.netnih.gov In plants, a family of UDP-xylose transporters (UXT1 to UXT3) has been identified, localizing to the Golgi and, in some cases, the ER, highlighting the importance of cytosolic UDP-xylose and its transport for cell wall biosynthesis. oup.com The transport of UDP-xylose across the ER/Golgi membrane appears to occur in both directions. nih.gov

UDP-Sugar Pyrophosphorylases in UDP-Xylose Production

The primary pathway for UDP-xylose biosynthesis involves the conversion of UDP-glucose. This process is catalyzed by a two-enzyme system. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). Subsequently, UDP-glucuronic acid decarboxylase (UXS), also known as UDP-xylose synthase, catalyzes the decarboxylation of UDP-GlcA to produce UDP-xylose uni.lunih.govguidetopharmacology.orgmitoproteome.orgnih.gov.

While this de novo pathway from UDP-glucose is well-established, alternative routes and enzymatic strategies for UDP-xylose production exist, particularly in the context of chemo-enzymatic synthesis. UDP-sugar pyrophosphorylases (USPs) play a significant role in the synthesis of nucleotide sugars, including UDP-xylose, often as part of salvage pathways or engineered enzymatic systems labsolu.canih.govmpg.dempg.deuni.lu. These enzymes typically catalyze the reversible reaction between a sugar-1-phosphate and a nucleoside triphosphate (like UTP) to form a nucleotide sugar and pyrophosphate mpg.deuni.lu.

In some chemo-enzymatic approaches, xylose-1-phosphate, which can be synthesized chemically, is used as a substrate for UDP-sugar pyrophosphorylases from organisms like Arabidopsis thaliana or Bifidobacterium infantis in the presence of UTP to generate UDP-xylose labsolu.canih.govmpg.de. This bypasses the de novo pathway enzymes and can be advantageous for in vitro synthesis. Research has explored engineering bifunctional enzymes, such as a galactokinase/uridyltransferase chimera, to directly convert xylose and UTP to UDP-xylose, reducing the number of required enzymatic steps.

UDP-Xylose Transporters (e.g., Uxt1 and Uxt2 in Cryptococcus neoformans) and their Biological Roles

Nucleotide sugars, including UDP-xylose, are primarily synthesized in the cytosol. However, many glycosylation reactions that utilize these activated sugars occur within the lumen of the endoplasmic reticulum (ER) and Golgi apparatus. This topological separation necessitates the transport of UDP-xylose across organelle membranes, a function performed by specific nucleotide sugar transporters (NSTs).

In the pathogenic fungus Cryptococcus neoformans, UDP-xylose is a significant component of the polysaccharide capsule, a major virulence factor nih.gov. Two specific UDP-xylose transporters, Uxt1 and Uxt2, have been identified and characterized in this organism. These transporters are responsible for importing cytosolic UDP-xylose into the secretory pathway where it is utilized by glycosyltransferases for the synthesis of capsular polysaccharides and other glycans.

Research has shown that Uxt1 and Uxt2 exhibit distinct characteristics. Uxt1 is constitutively expressed and primarily localized in the Golgi apparatus, while Uxt2 expression increases during capsule induction and is found in the endoplasmic reticulum. Both transporters are specific for the xylose donor, UDP-xylose, although they can also transport UDP-galactofuranose. Studies using uxt1Δ uxt2Δ double deletion mutants in C. neoformans have demonstrated the critical role of these transporters in xylose incorporation into the capsule and proteins, as well as their necessity for full virulence in mouse models of infection. Loss of both transporters leads to defects in glycosylation and significant attenuation of virulence. Interestingly, despite compromised virulence, the uxt1Δ uxt2Δ mutant can persist in the lungs of infected mice, suggesting a complex interplay between xylose transport, glycan structure, and host immune response.

In plants, UDP-xylose transporters (UXTs) are also crucial for transporting cytosolic UDP-xylose into the Golgi lumen for cell wall polysaccharide biosynthesis, such as xylan (B1165943). For instance, Arabidopsis thaliana has a family of UDP-xylose transporters, including UXT1, UXT2, and UXT3, which localize to the Golgi apparatus, with UXT1 also found in the ER.

Enzymatic Synthesis of DL-Xylose Derivatives

Enzymatic synthesis offers a highly selective and efficient route for producing derivatives of sugars like DL-xylose, often under mild reaction conditions mpg.de. This approach is particularly valuable for creating complex molecules with specific functionalities, such as esters and nucleotide sugars.

Lipase-Catalyzed Synthesis of Xylose Esters and Biosurfactants

Lipases (triacylglycerol hydrolases) are enzymes widely used as biocatalysts for the synthesis of sugar esters through esterification or transesterification reactions. These reactions typically involve the condensation of a sugar, acting as the acyl acceptor, with a fatty acid or fatty acid ester, serving as the acyl donor. Lipase-catalyzed synthesis of xylose esters is of interest for producing non-ionic biosurfactants, which have applications in various industries due to their biodegradability and low toxicity.

Studies have explored the use of different lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), for the synthesis of fatty acid xylose esters. These reactions are often carried out in organic media to improve substrate solubility and shift the reaction equilibrium towards ester formation. Research has shown that lipases can exhibit regioselectivity in the acylation of xylose, favoring the primary hydroxyl group.

The synthesis of xylose laurate esters, for example, has been achieved using lipase catalysis, yielding mixtures of mono- and diesters depending on the reaction conditions and the specific lipase used. The properties of the resulting xylose esters, such as their surface tension and emulsifying ability, are influenced by the length of the fatty acid chain.

Data on the enzymatic synthesis of xylose esters often includes conversion rates and product profiles, highlighting the efficiency and selectivity of lipase catalysis compared to traditional chemical methods which can lead to undesirable by-products and lower selectivity.

| Lipase Used | Acyl Donor | Sugar Substrate | Main Product(s) | Conversion (%) | Reference |

| Candida antarctica B (Immobilized) | Vinyl laurate | D-Xylose | Mono- and diesters | 74.9 | |

| Lipase N435 | Lauric acid | D-Xylose | 5-O-lauryl-D-xylofuranose | ~11-23 | |

| Lipase N435 | Methyl laurate | D-Xylose | 5-O-lauryl-D-xylofuranose | ~10-23 | |

| Candida antarctica B | Docosanoic acid | D-Xylose | 1-O-docosanoyl-D-xylopyranose | 67.50 |

Chemo-enzymatic Approaches for Nucleotide Sugar Preparation

Chemo-enzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis for the efficient and selective production of complex molecules like nucleotide sugars labsolu.campg.dempg.de. This approach is particularly useful for preparing nucleotide sugars that are difficult or costly to obtain solely through enzymatic or chemical methods labsolu.campg.de.

Analytical Methodologies for Dl Xylose in Research

Chromatographic Techniques for DL-Xylose Quantification

Chromatography is a cornerstone for the separation and quantification of sugars like xylose from complex mixtures such as biomass hydrolysates and fermentation broths.

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector is a robust and widely used method for the simultaneous identification and quantification of xylose. oup.comoup.comnih.gov This technique is particularly effective for analyzing carbohydrates because they lack a strong UV chromophore. The separation is typically achieved on specialized columns designed for sugar analysis.

A validated method for quantifying glucose and xylose in hydrolyzed sugarcane bagasse extract utilizes a Eurokat® H column. oup.comnih.gov The analysis is performed at an elevated temperature to improve peak resolution and reduce viscosity. This method has been validated for accuracy, precision, and linearity, demonstrating its suitability for routine analysis. nih.gov The limits of detection (LOD) and quantification (LOQ) for both glucose and xylose were found to be 0.8 ppm and 2.5 ppm, respectively, indicating high sensitivity. oup.comnih.gov

Table 1: HPLC-RI Conditions for Xylose Quantification

| Parameter | Condition | Source |

|---|---|---|

| Column | Eurokat® H (300 × 8 mm, 10 μm) | oup.comnih.gov |

| Mobile Phase | 0.01 N Sulfuric Acid Solution | oup.comnih.gov |

| Flow Rate | 0.6 mL/min | oup.comnih.gov |

| Column Temperature | 75°C | oup.comnih.gov |

| Detector | Refractive Index (RI) | oup.comnih.gov |

| Run Time | ~11 minutes | oup.comnih.gov |

| LOD | 0.8 ppm | nih.gov |

| LOQ | 2.5 ppm | nih.gov |

Another common approach involves using an amino-functionalized column with an isocratic mobile phase consisting of an acetonitrile (B52724) and water mixture. emu.ee However, studies using this system for analyzing hydrolyzed hay reported low separation of sugar peaks. emu.ee

Beyond HPLC-RI, other chromatographic techniques are instrumental in the analysis of xylose and its derivatives.

Gas Chromatography (GC): GC is frequently used for the analysis of volatile derivatives of sugars. For xylose, this involves a derivatization step to convert the non-volatile sugar into a volatile compound, such as its trimethylsilyl (B98337) (TMS) ether or alditol acetate (B1210297) derivative. cdnsciencepub.comacs.orgnih.gov GC coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) can then be used for quantification and identification. nih.govnih.gov This method is effective for determining the glycosidic-linkage composition of xylose-containing polysaccharides. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis of carbohydrates. creative-biolabs.com It is often used to monitor the progress of enzymatic hydrolysis of xylan (B1165943), separating xylose from xylo-oligosaccharides of varying lengths. researchgate.netresearchgate.net The separation is typically performed on silica (B1680970) gel plates with a mobile phase such as 1-butanol/acetic acid/water, and the sugars are visualized by spraying with a reagent like sulfuric acid in ethanol (B145695) followed by heating. researchgate.net

Spectroscopic Analysis of DL-Xylose and its Complexes

Spectroscopic techniques are indispensable for elucidating the molecular structure of xylose and characterizing its interactions in more complex molecules like glycoproteins.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of carbohydrates. dtu.dkunina.it It provides information on the anomeric configuration (α or β), ring conformation, and glycosidic linkages. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals. nih.govnih.gov

In aqueous solution, D-xylose exists as a mixture of different isomers, primarily α-pyranose and β-pyranose, with smaller amounts of furanose forms. omicronbio.com NMR can distinguish and quantify these anomers. Specific chemical shifts in ¹³C NMR spectra are characteristic of each carbon in the different isomeric forms. omicronbio.comrsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for D-Xylose Anomers in D₂O

| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) | Source |

|---|---|---|---|---|---|

| C1 | 93.7 | 98.1 | 97.0 | 103.2 | omicronbio.com |

| C2 | 73.0 | 75.5 | - | - | omicronbio.com |

| C3 | 74.3 | 77.3 | - | - | omicronbio.com |

| C4 | 70.9 | 70.7 | - | - | omicronbio.com |

| C5 | 62.4 | 66.7 | - | - | omicronbio.com |

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HOHAHA (Homonuclear Hartmann-Hahn), are used to establish proton-proton connectivities within a sugar ring, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, facilitating complete structural assignment of xylose-containing oligosaccharides. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid analytical technique used to identify functional groups present in a molecule. In the context of xylose, FTIR is used to characterize the structure of xylose-containing materials like xylan and hydrochars derived from xylose. researchgate.netnih.gov The FTIR spectrum of xylose exhibits characteristic absorption bands corresponding to O-H stretching, C-H stretching, and C-O stretching vibrations. researchgate.net

Studies have evaluated FTIR as an alternative to HPLC for the quantification of glucose and xylose in biomass hydrolyzates. uky.edu By building a calibration model using partial least squares (PLS) regression on the spectral region between 700 and 1530 cm⁻¹, researchers were able to predict xylose concentrations with a lower standard error of prediction than HPLC. uky.edu

Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight and structure of molecules. It is a critical tool in glycomics and metabolomics for analyzing xylose-containing glycoproteins and tracking xylose metabolism. nih.govacs.org

Metabolite Analysis: Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is used for targeted metabolomics to quantify intracellular metabolites in xylose fermentation pathways. nih.govacs.orgresearchgate.net This allows for the kinetic analysis of metabolite production and consumption, providing insights into metabolic fluxes in microorganisms. nih.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) and ion pair chromatography (IPC) are employed for the separation of polar metabolites involved in the pentose (B10789219) phosphate (B84403) pathway and glycolysis. nih.govacs.org

Glycoprotein (B1211001) Analysis: Tandem MS is used to determine the structure of oligosaccharides, including those containing xylose. nih.gov However, saccharide migration can occur during fragmentation. For instance, in the analysis of N-linked glycans from horseradish peroxidase, a beta-1,2-linked xylose was observed to migrate from a mannose to a glucosamine (B1671600) residue during collision-induced dissociation (CID). nih.gov This highlights the complexity of interpreting MS data for glycan analysis. Various MS methods are used to release and profile glycans to determine their composition, including the number of hexose (B10828440), N-acetylhexosamine, and xylose units. escholarship.org

UV Absorption Spectroscopy in Xylose Research

Ultraviolet (UV) absorption spectroscopy serves as a versatile tool in the analysis of xylose, utilized through both direct and indirect measurement approaches. Direct analysis of xylose is possible, with studies of its UV spectrum showing a maximum absorbance at 210 nm. electrochemsci.org The optimal detection wavelength range for xylose has been identified as 245 nm to 255 nm. electrochemsci.org At 270 nm, the absorbance of xylose is notably lower than that of other monosaccharides like glucose, a characteristic that can be leveraged for differentiation. electrochemsci.org

Indirect methods often involve converting the non-chromophoric xylose into a substance that absorbs light in the UV-visible range. A common technique involves the acid-catalyzed dehydration of xylose to produce furfural (B47365). aiche.org This intermediate then reacts with a chromogenic reagent, such as orcinol (B57675) in the presence of an iron (III) catalyst, to form a colored complex. aiche.org The resulting complex can be quantified spectrophotometrically, with a characteristic absorption maximum at 671 nm. aiche.orgresearchgate.net Another indirect approach involves derivatizing the sugar with a UV-active tag, like 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for subsequent detection and quantification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) with a UV detector. sepscience.com While UV-Vis spectrophotometry is a low-cost option, it can be susceptible to interference from other carbohydrates present in the sample. rsc.org

Table 1: UV Spectroscopic Properties of Xylose

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorbance (Direct) | 210 nm | electrochemsci.org |

| Optimal Detection Range (Direct) | 245 nm - 255 nm | electrochemsci.org |

| Wavelength for Indirect Orcinol Method | 671 nm | aiche.orgresearchgate.net |

Enzymatic Assays for DL-Xylose Quantification

Enzymatic assays offer high specificity and sensitivity for the quantification of DL-Xylose, representing a significant advancement over traditional chemical methods.

Automated Enzymatic Methods utilizing Xylose Dehydrogenase

A robust and automatable enzymatic method for xylose quantification has been developed based on the activity of the enzyme xylose dehydrogenase. nih.govnih.gov Specifically, recombinant xylose dehydrogenase from Caulobacter crescentus (XylB) has proven effective. nih.govnih.gov The principle of this assay involves two key enzymatic reactions. First, xylose mutarotase (B13386317) catalyzes the interconversion of α-D-xylose and β-D-xylose. megazyme.com Subsequently, β-xylose dehydrogenase specifically oxidizes β-D-xylose to D-xylonic acid, a reaction that requires the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). megazyme.comcsic.es

The conversion of NAD⁺ to its reduced form, NADH, is directly proportional to the amount of D-xylose present in the sample. megazyme.com The concentration of xylose is determined by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. csic.es A major advantage of this method is its amenability to automation, as it operates under mild conditions and does not require the harsh reagents or high temperatures associated with colorimetric assays. nih.gov This has allowed for its successful implementation and validation on various clinical autoanalyzers. nih.govnih.gov The method demonstrates good linearity, with one study reporting it was maintained up to a D-xylose concentration of 10 mg/dL. nih.govcsic.es

Comparison with Traditional Colorimetric Methods (e.g., Phloroglucinol (B13840) Method)

When compared to traditional colorimetric techniques like the phloroglucinol method, the automated enzymatic assay presents several distinct advantages. The phloroglucinol method relies on the reaction of xylose with phloroglucinol in a highly acidic environment at 100°C to produce a colored compound, which is then measured spectrophotometrically at approximately 554 nm. nih.govnih.govrsc.org While simple and reliable, these harsh reaction conditions preclude its use in standard automated clinical analyzers. nih.gov

In contrast, the enzymatic method using xylose dehydrogenase is performed under mild conditions, eliminating the need for corrosive acids and high heat, which reduces potential errors from sample manipulation and allows for full automation. nih.gov Comparative studies involving hundreds of clinical samples have demonstrated an excellent level of agreement between the enzymatic and phloroglucinol methods, with a Kappa coefficient of 0.9531 after adjusting the diagnostic cut-off. nih.govnih.gov While one report indicated that the analytical sensitivity of the phloroglucinol method was slightly better, the enzymatic assay offers superior specificity due to the strong preference of the Caulobacter crescentus xylose dehydrogenase for D-xylose over other sugars. nih.govnih.gov

Table 2: Comparison of Xylose Quantification Methods

| Feature | Automated Enzymatic Method (Xylose Dehydrogenase) | Phloroglucinol Colorimetric Method |

|---|---|---|

| Principle | Enzymatic oxidation of xylose, measurement of NADH at 340 nm megazyme.comcsic.es | Acid-catalyzed reaction with phloroglucinol, measurement of colored product at ~554 nm nih.gov |

| Automation | Fully automatable nih.govnih.gov | Manual, not suitable for standard autoanalyzers nih.gov |

| Reaction Conditions | Mild (neutral pH, room/body temp) core.ac.uk | Harsh (strong acid, 100°C) nih.gov |

| Specificity | High, strong preference for D-xylose nih.gov | Good, but potential for interference from other pentoses rsc.org |

| Agreement | Excellent correlation with phloroglucinol method nih.govnih.gov | Established reference method nih.govresearchgate.net |

| Advantages | Automation, reduced sample handling, no harsh reagents nih.gov | Simplicity, low cost nih.gov |

| Disadvantages | Higher reagent cost | Manual, harsh/hazardous reagents, not automatable nih.gov |

Advanced Techniques for Solid-State Analysis

Advanced thermal analysis techniques are employed to investigate the solid-state properties of DL-Xylose, providing critical data on its phase behavior and solubility.

Differential Scanning Calorimetry (DSC) for Phase Diagram Determination

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. nih.gov In the context of DL-Xylose, DSC has been instrumental in determining the phase diagrams of its chiral systems. whiterose.ac.uk By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect phase transitions such as melting and crystallization. nih.gov

Research investigating the solid-state landscape of the D- and L-enantiomers of xylose has utilized DSC to elucidate their crystallization behavior. The resulting phase diagram revealed that D- and L-xylose crystallize separately to form a conglomerate, which is a physical mixture of enantiomeric crystals, rather than a racemic compound where both enantiomers are present in the same crystal lattice. whiterose.ac.uk This information is fundamental for understanding the physicochemical properties of DL-Xylose and is crucial for processes like purification and formulation.

Thermogravimetric Analysis (TGA) for Solubility Measurements

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time. impactfactor.org While commonly used to study thermal stability and decomposition, TGA has also been adapted as a reliable method for determining the solubility of compounds like DL-Xylose. whiterose.ac.uk

The methodology involves preparing a saturated solution of xylose in a specific solvent at a constant temperature, ensuring equilibrium is reached. A precise volume of the clear supernatant is then subjected to TGA analysis. The sample is heated, causing the solvent to evaporate. The mass of the non-volatile xylose remaining after complete solvent evaporation is measured. This residual mass is used to calculate the concentration of xylose in the saturated solution, thus determining its solubility at that specific temperature. This thermogravimetric method has been successfully applied to measure the solubility of xylose in various solvent mixtures, such as different ratios of ethanol and water. whiterose.ac.uk

Powder X-ray Diffraction (PXRD) for Crystalline Structure Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to investigate the crystalline structure of solid materials, including the pentose sugar DL-Xylose. This non-destructive method provides detailed information about the atomic arrangement within a crystal lattice, enabling the identification of crystal phases, determination of unit cell dimensions, and assessment of sample purity.

In the case of DL-Xylose, research has demonstrated that it crystallizes as a conglomerate. researchgate.netacs.orgwhiterose.ac.uk A conglomerate is a mechanical mixture of separate crystals of the individual enantiomers, in this instance, D-Xylose and L-Xylose. researchgate.net This is in contrast to a racemic compound, where both enantiomers are present in equal amounts within the same crystal lattice. The formation of a conglomerate for DL-Xylose is a crucial finding, as the structural differences between conglomerates and racemic compounds are readily identifiable by X-ray diffraction. nih.gov

The crystalline forms of D-Xylose and L-Xylose have been characterized as orthorhombic, belonging to the space group P2₁2₁2₁. acs.org As expected for enantiomeric pairs, their unit cell dimensions and angles are identical, with the only distinction being the spatial orientation of the molecules within the crystal lattice. researchgate.net

Detailed Research Findings

Comprehensive crystallographic studies have elucidated the structural parameters of the individual enantiomers that constitute DL-Xylose. Single crystals of D-Xylose and L-Xylose have been successfully grown and analyzed, yielding high-quality diffraction data. nih.govacs.org The crystal structure of D-Xylose was found to consist solely of α-anomer molecules. acs.org This structure exhibits the lowest density among the related sugar compounds analyzed in the same study. acs.org

The PXRD patterns for D-Xylose and L-Xylose are identical, a direct consequence of their enantiomeric relationship. These patterns, generated from single-crystal data, serve as a definitive fingerprint for the crystalline phases present in a sample of DL-Xylose.

The key crystallographic information for the enantiomers of xylose is summarized in the interactive table below.

| Parameter | D-Xylose | L-Xylose |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Longest Unit Cell Edge (Å) | 12.57 | 12.57 |

| Density (g/cm³) | 1.541 | 1.541 |

| Lattice Energy (kJ/mol) | -203.5 | -203.5 |

Data sourced from crystallographic studies. acs.org

The PXRD pattern of a DL-Xylose sample will exhibit a combination of the characteristic peaks of both D-Xylose and L-Xylose. Since their individual patterns are identical, the resulting pattern for the conglomerate is indistinguishable from that of the pure enantiomers.

Hydrogen bonding plays a significant role in the crystal structure of sugars. whiterose.ac.uk In the case of α-D-Xylose, four distinct types of hydrogen bonds have been identified: one involving the ring-bound oxygen and a hydroxyl group, and three intermolecular bonds between hydroxyl groups. acs.org This intricate network of hydrogen bonds contributes to the stability of the crystal lattice.

Slurry experiments have further confirmed that the conglomerate is the most thermodynamically stable form for DL-Xylose. nih.gov

Biotechnological Production and Engineering of Dl Xylose and Its Derivatives

Biorefinery Concepts for Lignocellulosic Biomass Hydrolysis

Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952), represents a significant renewable resource for producing biofuels and biochemicals msu.edunih.gov. In a biorefinery, the hydrolysis of lignocellulosic biomass is a crucial step to break down polysaccharides into fermentable sugars like glucose and xylose msu.edumdpi.comcelignis.com. Hemicellulose, being a major source of xylose, is particularly targeted in this process frontiersin.orgfrontiersin.org.

Pretreatment and Hydrolysis Methods for Xylose Yield Optimization

Pretreatment of lignocellulosic biomass is essential to alter its structure, making cellulose and hemicellulose more accessible to hydrolysis and enhancing the yield of reducing sugars msu.edud-nb.infobiofueljournal.com. Various pretreatment methods exist, including physical, chemical, and biological approaches d-nb.infobiofueljournal.com. Effective pretreatment methods, often physico-chemical or chemical, aim to remove or modify lignin and hemicellulose, increase porosity, and reduce crystallinity d-nb.infobiofueljournal.comsciopen.com.

Hydrolysis, following pretreatment, breaks down the pretreated biomass into monomeric sugars. Acid hydrolysis is a widely used method for converting lignocellulose into fermentable sugars, particularly effective at converting xylan (B1165943) into xylose due to its rapid hydrolysis rate rbciamb.com.brncsu.edu. Dilute acid hydrolysis, often using sulfuric acid, is a common approach performed at elevated temperatures sciopen.comncsu.educhula.ac.th. This method can effectively solubilize hemicellulose and yield xylose, although high temperatures can also lead to the degradation of sugars into inhibitory compounds like furfural (B47365) mdpi.comchula.ac.thacs.org.